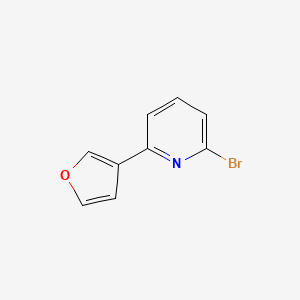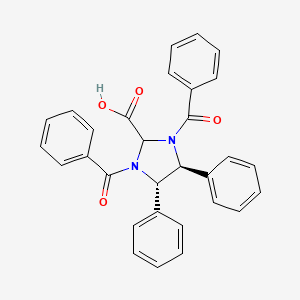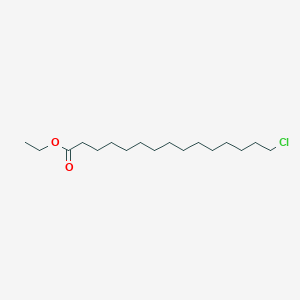
5-Ethoxy-2,3-difluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethoxy-2,3-difluorobenzoic acid is an organic compound with the molecular formula C9H8F2O3 It is a derivative of benzoic acid, characterized by the presence of ethoxy and difluoro substituents on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethoxy-2,3-difluorobenzoic acid typically involves the introduction of ethoxy and difluoro groups onto a benzoic acid scaffold. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2,3-difluorobenzoic acid, is reacted with an ethoxy group donor under specific conditions. The reaction may require a base, such as sodium ethoxide, and is typically carried out in an organic solvent like ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve high-quality product .
化学反応の分析
Types of Reactions: 5-Ethoxy-2,3-difluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base.
Major Products:
Oxidation: Formation of ethoxybenzoic acid derivatives.
Reduction: Formation of ethoxybenzyl alcohol or ethoxybenzaldehyde.
Substitution: Formation of amino or thio-substituted benzoic acid derivatives.
科学的研究の応用
5-Ethoxy-2,3-difluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 5-ethoxy-2,3-difluorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways would vary based on the specific context of its use .
類似化合物との比較
2,3-Difluorobenzoic Acid: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
4-Ethoxy-2,3-difluorobenzoic Acid: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
3,5-Difluorobenzoic Acid:
Uniqueness: 5-Ethoxy-2,3-difluorobenzoic acid is unique due to the combination of ethoxy and difluoro groups, which impart distinct chemical properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
特性
分子式 |
C9H8F2O3 |
|---|---|
分子量 |
202.15 g/mol |
IUPAC名 |
5-ethoxy-2,3-difluorobenzoic acid |
InChI |
InChI=1S/C9H8F2O3/c1-2-14-5-3-6(9(12)13)8(11)7(10)4-5/h3-4H,2H2,1H3,(H,12,13) |
InChIキー |
ZXKFPHMWCBUPCR-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=C(C(=C1)F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(6-Chloro-3-hydroxybenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B15222499.png)





![(R)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol](/img/structure/B15222572.png)




